molecular formula C4H5IO2 B2774894 (Z)-3-iodobut-2-enoic acid CAS No. 34450-60-7

(Z)-3-iodobut-2-enoic acid

Cat. No.: B2774894
CAS No.: 34450-60-7
M. Wt: 211.986
InChI Key: CSDFWNXJFJAWAM-IHWYPQMZSA-N
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Description

(Z)-3-iodobut-2-enoic acid: is an organic compound characterized by the presence of an iodine atom attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method is the addition of iodine to a butenoic acid precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as silver nitrate, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-iodobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Deiodinated butenoic acid derivatives.

    Substitution: Various substituted butenoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-3-iodobut-2-enoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme functions and metabolic pathways. Its derivatives may also serve as probes in biochemical assays.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (Z)-3-iodobut-2-enoic acid exerts its effects depends on the specific reactions it undergoes. In general, the iodine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can interact with molecular targets through electrophilic or nucleophilic mechanisms, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

    (E)-3-iodobut-2-enoic acid: The geometric isomer of (Z)-3-iodobut-2-enoic acid, differing in the spatial arrangement of the iodine atom.

    3-bromobut-2-enoic acid: A similar compound with a bromine atom instead of iodine.

    3-chlorobut-2-enoic acid: Another related compound with a chlorine atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific synthetic applications where other halogens may not be as effective.

Properties

IUPAC Name

(Z)-3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-60-7
Record name (2Z)-3-iodobut-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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